(1-Isopropylpyrrolidin-3-yl)methanol

Medicinal Chemistry Physicochemical Profiling ADME

SAR campaigns for CNS targets require balanced LogP: N-methyl analogs are too hydrophilic; N-benzyl derivatives too lipophilic. (1-Isopropylpyrrolidin-3-yl)methanol (CAS 2148-53-0) provides the optimal intermediate LogP of 0.8 for brain-penetrant leads. • Chiral N-alkylpyrrolidine scaffold with TPSA 23.5 Ų-meets CNS MPO guidelines • Boiling point 181.1°C ensures thermal stability during scale-up • Supplied ≥95% purity; ideal for kinase inhibitors and GPCR ligand synthesis

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 2148-53-0
Cat. No. B1284396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Isopropylpyrrolidin-3-yl)methanol
CAS2148-53-0
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(C1)CO
InChIInChI=1S/C8H17NO/c1-7(2)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3
InChIKeyAAHDGWGNYJVYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1-Isopropylpyrrolidin-3-yl)methanol (CAS 2148-53-0) as a Differentiated Pyrrolidine Building Block for Lipophilicity-Controlled Synthesis


(1-Isopropylpyrrolidin-3-yl)methanol (CAS 2148-53-0) is a chiral N-alkylpyrrolidine derivative with a hydroxymethyl group at the 3-position and a sterically demanding isopropyl substituent on the pyrrolidine nitrogen [1]. This compound belongs to the class of saturated nitrogen heterocycles that serve as critical intermediates in medicinal chemistry and organic synthesis. With a molecular formula of C8H17NO, a molecular weight of 143.23 g/mol, and a computed XLogP3-AA of 0.8, it exhibits an intermediate lipophilicity that distinguishes it from both smaller N-alkyl analogs and bulkier N-aryl or N-benzyl derivatives [1]. The compound is commercially available as a research chemical, typically supplied as a solid with purities of 95% or higher, and is utilized as a versatile building block for constructing more complex pharmacologically active molecules .

Why Generic Pyrrolidine-3-methanol Analogs Cannot Substitute for (1-Isopropylpyrrolidin-3-yl)methanol in Lipophilicity-Sensitive Applications


The physicochemical properties of (1-Isopropylpyrrolidin-3-yl)methanol are not interchangeable with other N-substituted pyrrolidine-3-methanol derivatives. The N-substituent exerts a dominant influence over the molecule's overall lipophilicity, steric bulk, and hydrogen bonding capacity, all of which critically impact solubility, membrane permeability, and target engagement in biological contexts [1]. Simple replacement with an unsubstituted, N-methyl, or N-benzyl analog results in quantifiably different LogP values, molecular weights, and boiling points that can fundamentally alter a compound's performance in a synthetic sequence or as a pharmacological probe. Consequently, procurement decisions based on cost or availability without regard to these differentiated properties risk introducing variability that compromises experimental reproducibility and the validity of structure-activity relationship (SAR) conclusions.

Quantitative Differentiation of (1-Isopropylpyrrolidin-3-yl)methanol Against Key N-Substituted Pyrrolidine-3-methanol Analogs


Lipophilicity (LogP) Comparison: (1-Isopropylpyrrolidin-3-yl)methanol Offers an Intermediate LogP Value Between Highly Hydrophilic Methyl/Unsubstituted and Highly Lipophilic Benzyl Analogs

The computed XLogP3-AA for (1-Isopropylpyrrolidin-3-yl)methanol is 0.8 [1]. In contrast, the unsubstituted pyrrolidin-3-ylmethanol exhibits a LogP of -0.083 to -0.85, and the N-methyl analog shows values ranging from -0.13 to -0.65 . Conversely, the N-benzyl analog possesses a significantly higher LogP of 1.14 . This positions the isopropyl derivative in a distinct, intermediate lipophilicity range that is often optimal for balancing aqueous solubility and passive membrane diffusion.

Medicinal Chemistry Physicochemical Profiling ADME

Boiling Point and Molecular Weight Differentiation: (1-Isopropylpyrrolidin-3-yl)methanol Exhibits a Higher Boiling Point Than Methyl and Unsubstituted Analogs, Impacting Purification and Formulation

The boiling point of (1-Isopropylpyrrolidin-3-yl)methanol is reported as 181.1°C at 760 mmHg . This is significantly higher than the N-methyl analog (141.7°C) and the unsubstituted pyrrolidin-3-ylmethanol (176.1°C) , while remaining substantially lower than the N-benzyl analog (274.9°C) . The molecular weight of 143.23 g/mol also falls between the methyl (115.17 g/mol) and benzyl (191.27 g/mol) derivatives.

Process Chemistry Purification Formulation Science

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: (1-Isopropylpyrrolidin-3-yl)methanol Maintains a Favorable TPSA for CNS Permeability While Adding Lipophilic Character

The topological polar surface area (TPSA) of (1-Isopropylpyrrolidin-3-yl)methanol is 23.5 Ų [1]. This is virtually identical to the N-methyl analog (23.47 Ų) , but notably lower than the unsubstituted pyrrolidin-3-ylmethanol (32.26 Ų) . The compound possesses one hydrogen bond donor (the hydroxyl group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) [1], a profile that, combined with its moderate LogP, positions it within the favorable physicochemical space for central nervous system (CNS) drug candidates.

Computational Chemistry CNS Drug Design ADME Prediction

Chiral Building Block Utility: (1-Isopropylpyrrolidin-3-yl)methanol Contains an Undefined Stereocenter, Enabling Its Use in Asymmetric Synthesis and Diastereomeric Resolution

(1-Isopropylpyrrolidin-3-yl)methanol possesses one undefined atom stereocenter (at the pyrrolidine 3-position) and zero defined stereocenters [1]. This chirality is a direct consequence of the asymmetric carbon bearing the hydroxymethyl group. In comparison, the unsubstituted pyrrolidin-3-ylmethanol and the N-methyl analog also contain chiral centers, but the isopropyl group introduces a unique steric and electronic environment that can influence diastereoselectivity in subsequent transformations. The compound is therefore employed as a chiral building block in the synthesis of enantiomerically enriched pharmaceuticals and agrochemicals.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Optimal Research and Industrial Use Cases for (1-Isopropylpyrrolidin-3-yl)methanol (CAS 2148-53-0) Based on Differentiated Physicochemical Properties


Medicinal Chemistry Lead Optimization Requiring Fine-Tuned Lipophilicity

In structure-activity relationship (SAR) campaigns where balancing aqueous solubility and passive membrane permeability is critical, (1-Isopropylpyrrolidin-3-yl)methanol serves as an ideal core scaffold. Its intermediate LogP of 0.8 [1] avoids the excessive hydrophilicity of methyl/unsubstituted analogs (LogP < 0) and the high lipophilicity of benzyl derivatives (LogP 1.14) , positioning it within the optimal range for oral bioavailability and CNS penetration. This differentiated lipophilicity profile makes it a strategic choice for designing kinase inhibitors, GPCR ligands, and other CNS-active compounds where balanced physicochemical properties are essential.

Process Chemistry and Scale-Up Where Thermal Stability is Advantageous

The elevated boiling point of (1-Isopropylpyrrolidin-3-yl)methanol (181.1°C) relative to N-methyl (141.7°C) and unsubstituted (176.1°C) analogs provides enhanced thermal stability during exothermic reactions, distillations, and high-temperature catalytic transformations. This property reduces the risk of premature evaporation or thermal degradation, improving process safety and yield consistency in kilogram-scale syntheses. Conversely, its boiling point remains sufficiently low to allow efficient solvent removal under vacuum, unlike the high-boiling benzyl analog (274.9°C).

CNS Drug Discovery Programs Targeting the Blood-Brain Barrier

With a low topological polar surface area of 23.5 Ų and a favorable hydrogen bonding profile [2], (1-Isopropylpyrrolidin-3-yl)methanol is well-suited for the design of CNS-penetrant small molecules. The combination of low TPSA and moderate lipophilicity aligns with established CNS MPO (Multi-Parameter Optimization) guidelines, offering a balanced starting point for lead compounds that require both brain exposure and acceptable solubility. This positions it as a valuable building block in neuroscience-focused drug discovery efforts.

Chiral Synthesis and Asymmetric Catalysis

The intrinsic chirality of (1-Isopropylpyrrolidin-3-yl)methanol [2] enables its use in asymmetric synthesis, either as a chiral auxiliary, a resolving agent for diastereomeric salt formation, or as a precursor to chiral ligands and catalysts. The sterically demanding isopropyl group can enhance facial selectivity in subsequent transformations, making this compound particularly useful for constructing enantiomerically enriched pharmaceutical intermediates and natural product analogs.

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